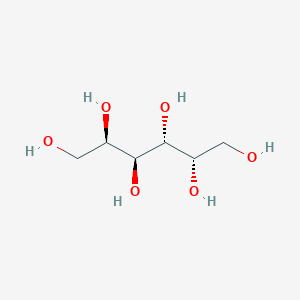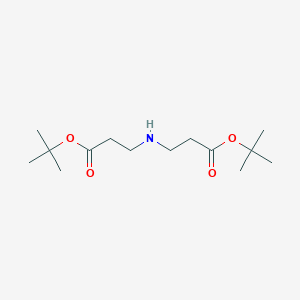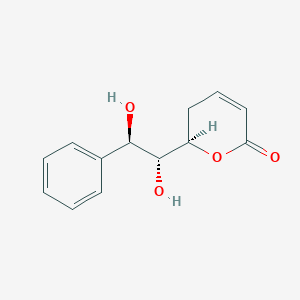
2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-hydroxypyridine N-oxide is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring two methyl groups at positions 2 and 4, a hydroxyl group at position 3, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol can be achieved through several methods. One common approach involves the oxidation of 2,4-dimethyl-3-hydroxypyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like methyltrioxorhenium (MTO) . Another method includes the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes using packed-bed microreactors. These reactors utilize titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent, providing a safer and more efficient process compared to batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-3-hydroxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to 2,4-dimethyl-3-hydroxypyridine.
Substitution: The hydroxyl and N-oxide groups can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 2,4-dimethyl-3-hydroxypyridine.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-3-hydroxypyridine N-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-oxidopyridin-1-ium-3-ol involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can act as both an electron donor and acceptor, facilitating various biochemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypyridine N-oxide: Similar structure but lacks the methyl groups at positions 2 and 4.
2,2’-Bipyridine N-oxide: Contains two pyridine rings connected by a single bond.
2-Amino-3-hydroxypyridine: Contains an amino group at position 2 instead of the N-oxide group.
Uniqueness
2,4-Dimethyl-3-hydroxypyridine N-oxide is unique due to the presence of both methyl groups and the N-oxide functional group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
143509-33-5 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
Clé InChI |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
SMILES canonique |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Synonymes |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![alpha-(2-Chlorophenyl)-2,6,7,7a-tetrahydro-2-oxothieno[3,2-c]pyridine-5(4H)-acetic Acid](/img/structure/B134942.png)
